1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine
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Overview
Description
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine typically involves the reaction of thienyl-substituted precursors with hydrazine derivatives. One common method includes the cyclization of thienyl-substituted hydrazones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve heating the reactants in solvents such as ethanol or methanol, with catalysts like acetic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes to catalyze specific steps in the synthesis may be employed to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazoles.
Substitution: Introduction of halogenated pyrazoles.
Scientific Research Applications
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thienyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Methoxypropyl)-N-(1-thien-2-ylethyl)amine: Shares the thienyl group but differs in the amine substitution.
N-(1-Thien-2-ylethyl)cyclopentanamine: Similar thienyl substitution but with a cyclopentane ring.
Uniqueness: 1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine is unique due to its combination of a thienyl group and a pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Biological Activity
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thienyl group, which enhances its chemical reactivity and biological potential. The structural formula can be represented as follows:
This unique structure allows for various interactions with biological targets, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thienyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activity, leading to various biological effects such as:
- Antimicrobial properties
- Antioxidant effects
- Anti-inflammatory responses
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives showed effectiveness against various bacterial strains such as E. coli and S. aureus. For instance, certain compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 μg/mL, outperforming traditional antibiotics like levofloxacin .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 10 |
This compound | S. aureus | 15 |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In a study involving erythrocytes exposed to toxic substances, it was found that thieno[2,3-c]pyrazole compounds could mitigate oxidative stress by reducing erythrocyte malformations . This suggests a protective mechanism against oxidative damage.
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory effects. Research has shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound demonstrated up to 85% inhibition at specific concentrations .
Case Study: Erythrocyte Protection
In a study assessing the protective effects of thieno[2,3-c]pyrazole compounds on fish erythrocytes exposed to 4-nonylphenol, it was observed that treatment with these compounds significantly reduced cellular damage compared to control groups. The alterations in erythrocytes were used as indicators of oxidative stress, showcasing the antioxidant capacity of the compounds .
Pharmacological Evaluation
A comprehensive evaluation of various pyrazole derivatives revealed their potential in treating inflammatory diseases and infections. For instance, some derivatives showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
Properties
IUPAC Name |
2-(1-thiophen-2-ylethyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVPMUSLZDTBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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